

Pharmacological Profile of LDN-193189: An In-Depth Technical Guide

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Compound of Interest

Compound Name: LDN-193188

Cat. No.: B10782677

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Introduction

LDN-193189 has emerged as a cornerstone small molecule inhibitor for the study of Bone Morphogenetic Protein (BMP) signaling pathways. A derivative of Dorsomorphin, LDN-193189 exhibits significantly greater potency and selectivity, making it an invaluable tool for researchers in developmental biology, oncology, and regenerative medicine. This technical guide provides a comprehensive overview of the pharmacological profile of LDN-193189, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. It is important to note that while the query specified **LDN-193188**, the vast body of scientific literature points to LDN-193189 as the potent and selective BMP inhibitor. **LDN-193188** is a distinct molecule, reported as an inhibitor of phosphatidylcholine transfer protein (PC-TP) involved in hepatic glucose metabolism. This guide will focus on the well-characterized BMP inhibitor, LDN-193189.

Mechanism of Action

LDN-193189 is a potent and selective antagonist of the BMP type I receptors, also known as Activin receptor-like kinases (ALKs).[1][2] Specifically, it targets ALK1, ALK2, ALK3, and ALK6. [3] BMPs, a group of growth factors belonging to the transforming growth factor- β (TGF- β) superfamily, initiate their signaling cascade by binding to a complex of type I and type II serine/threonine kinase receptors.[4] This binding leads to the phosphorylation and activation of the type I receptor by the type II receptor.

The activated type I receptor then propagates the signal through two main pathways: the canonical Smad pathway and the non-canonical (or non-Smad) pathways.[5][6] LDN-193189 exerts its inhibitory effects by competing with ATP for the kinase domain of the BMP type I receptors, thereby preventing the phosphorylation of downstream signaling molecules.[4]

Canonical Smad Pathway: Upon activation, the BMP type I receptors phosphorylate the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[4][5] These phosphorylated R-Smads then form a complex with the common-mediator Smad (co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.[4] LDN-193189 effectively blocks the phosphorylation of Smad1/5/8, thus inhibiting the canonical BMP signaling cascade.[2][5]

Non-Canonical Pathways: In addition to the Smad pathway, BMP receptors can also activate other signaling cascades, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[5][6] These non-canonical pathways are also implicated in mediating the diverse cellular responses to BMP signaling. Studies have shown that LDN-193189 also inhibits the BMP-induced activation of p38 and Akt, demonstrating its comprehensive blockade of BMP signaling.[2][5]

Quantitative Inhibitory Data

The potency and selectivity of LDN-193189 have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target	Assay Type	IC50 (nM)	Reference
ALK1	Kinase Assay	0.8	[1]
ALK2	Kinase Assay	0.8	[1]
ALK2 (transcriptional activity)	Cellular Assay (C2C12)	5	[1][2]
ALK3	Kinase Assay	5.3	[1]
ALK3 (transcriptional activity)	Cellular Assay (C2C12)	30	[1][2]
ALK6	Kinase Assay	16.7	[1]
ALK4	Kinase Assay	101	[7]
ALK5 (TGFβRI)	Kinase Assay	~500	[8]
ALK7	Kinase Assay	~500	[8]
BMP4-mediated Smad1/5/8 phosphorylation	Cellular Assay	~5	[8]
RIPK2	Kinase Assay	25	[8]
GCK	Kinase Assay	80	[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of LDN-193189's pharmacological profile.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of LDN-193189 to inhibit the enzymatic activity of purified BMP type I receptor kinases.

Materials:

- Recombinant human ALK1, ALK2, ALK3, ALK6 kinases

- Myelin Basic Protein (MBP) or a synthetic peptide substrate
- [γ - 32 P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
- LDN-193189
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)
- 384-well plates
- Scintillation counter or luminescence plate reader

Protocol (using ADP-Glo™ Kinase Assay):

- Prepare serial dilutions of LDN-193189 in the kinase reaction buffer.
- In a 384-well plate, add 1 μ L of the LDN-193189 dilution or vehicle (DMSO).
- Add 2 μ L of the respective ALK enzyme to each well.
- Add 2 μ L of the substrate/ATP mix to initiate the reaction.
- Incubate the plate at room temperature for 120 minutes.
- Add 5 μ L of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.
- Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[\[9\]](#)

Cellular Assay for BMP-induced Smad Phosphorylation (Western Blot)

This assay determines the effect of LDN-193189 on the canonical BMP signaling pathway in a cellular context, commonly using the C2C12 myoblast cell line.^[2]

Materials:

- C2C12 cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Serum-free DMEM
- Recombinant human BMP2 or BMP4
- LDN-193189
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and Western blot apparatus
- PVDF membranes
- Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, anti-phospho-p38, anti-total p38, anti-phospho-Akt, anti-total Akt, and a loading control (e.g., anti-GAPDH or anti- β -tubulin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Protocol:

- Seed C2C12 cells in 6-well plates and grow to 70-80% confluency.

- Serum-starve the cells overnight in serum-free DMEM.
- Pre-treat the cells with various concentrations of LDN-193189 or vehicle (DMSO) for 30-60 minutes.^[2]
- Stimulate the cells with a specific concentration of BMP ligand (e.g., 5 nM BMP2) for a defined period (e.g., 15, 30, 60 minutes).^[2]
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL substrate and an imaging system.^[10]
- Quantify the band intensities and normalize to the total protein and/or loading control.

In Vivo Zebrafish Dorsalization Assay

This in vivo assay provides a phenotypic readout of BMP signaling inhibition during embryonic development.^[3]

Materials:

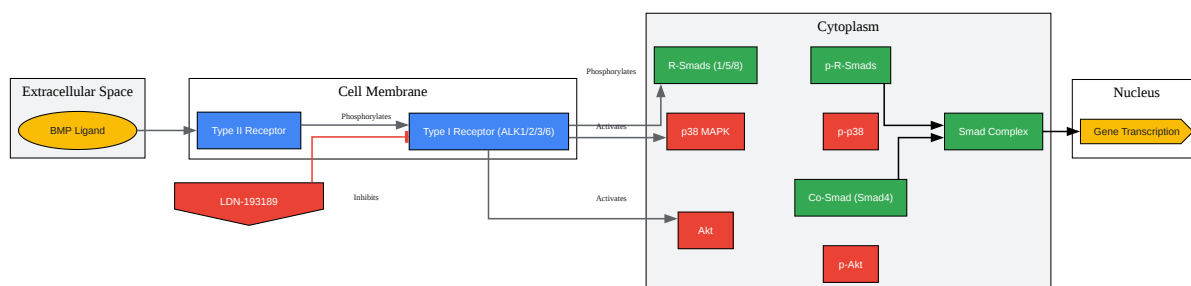
- Wild-type zebrafish embryos
- Embryo medium (E3)
- LDN-193189

- 96-well plates
- Stereomicroscope

Protocol:

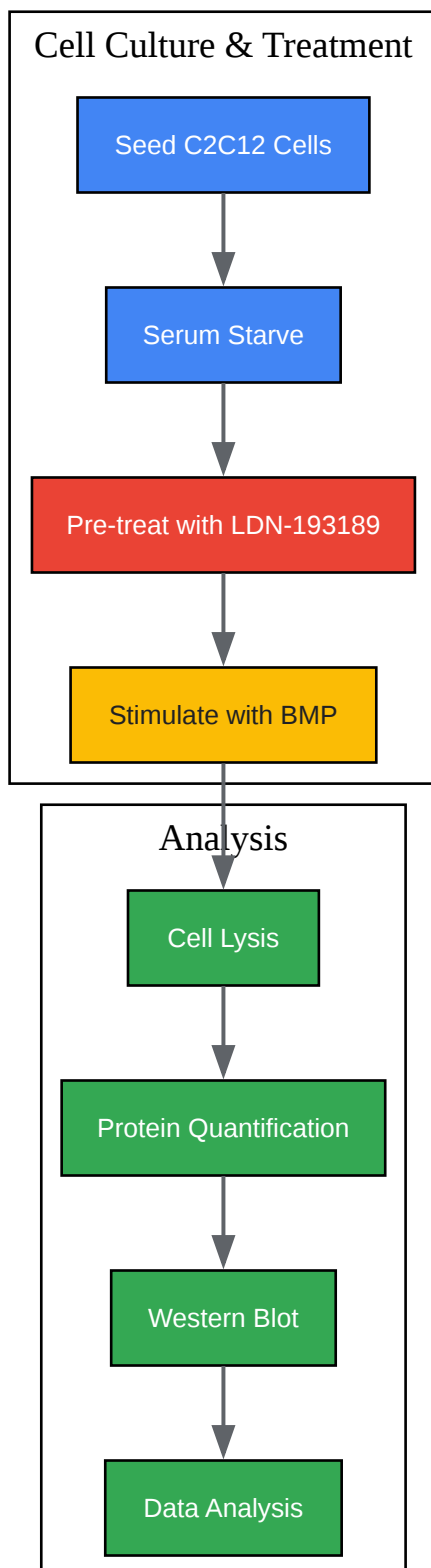
- Collect freshly fertilized zebrafish embryos.
- At approximately 4 hours post-fertilization (hpf), array the embryos into 96-well plates containing E3 medium.
- Add varying concentrations of LDN-193189 or vehicle (DMSO) to the wells.
- Incubate the embryos at 28.5°C.
- Visually assess the embryos at 24 and 48 hpf under a stereomicroscope for dorsalization phenotypes. These can range from an expanded dorsal axis to a complete loss of ventral structures, depending on the concentration of the inhibitor.[3]

Mandatory Visualizations



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Caption: BMP Signaling Pathway and Inhibition by LDN-193189.



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Caption: Workflow for Cellular Analysis of LDN-193189 Activity.

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